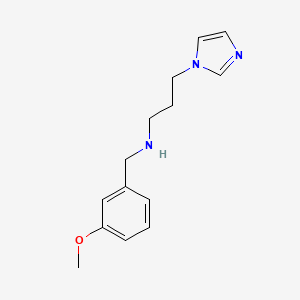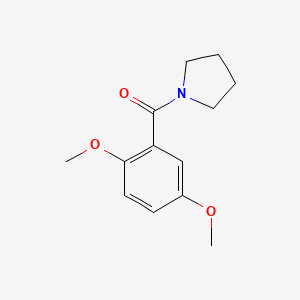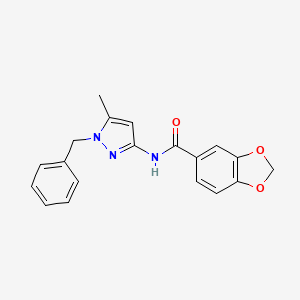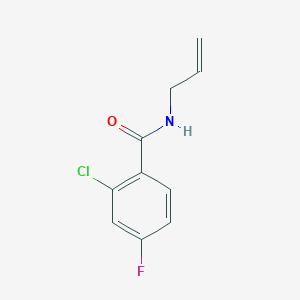
3-Methyl-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one, also known as MDMB-4en-PINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. This chemical compound was first synthesized in 2014 by Pfizer Inc. and has since been used in scientific research for its potential therapeutic applications.
Mecanismo De Acción
3-Methyl-1-(4-methyl-1,4-diazepan-1-yl)butan-1-oneACA acts on the endocannabinoid system, specifically the CB1 and CB2 receptors. This compound binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin. The activation of these receptors is responsible for the psychoactive effects of 3-Methyl-1-(4-methyl-1,4-diazepan-1-yl)butan-1-oneACA.
Biochemical and Physiological Effects:
3-Methyl-1-(4-methyl-1,4-diazepan-1-yl)butan-1-oneACA has been shown to have a range of biochemical and physiological effects. Studies have shown that this compound has potent analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, 3-Methyl-1-(4-methyl-1,4-diazepan-1-yl)butan-1-oneACA has been shown to have anxiolytic and sedative effects, which may be useful in the treatment of anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Methyl-1-(4-methyl-1,4-diazepan-1-yl)butan-1-oneACA in scientific research is its potency, which allows for the study of its effects at low concentrations. However, one limitation is the lack of information on its long-term effects, which makes it difficult to fully understand its potential therapeutic applications.
Direcciones Futuras
There are several potential future directions for research on 3-Methyl-1-(4-methyl-1,4-diazepan-1-yl)butan-1-oneACA. One area of interest is its potential use in the treatment of chronic pain and inflammation. Additionally, further research is needed to fully understand the long-term effects of this compound and its potential for abuse. Finally, studies are needed to investigate the potential use of 3-Methyl-1-(4-methyl-1,4-diazepan-1-yl)butan-1-oneACA in combination with other drugs for the treatment of various medical conditions.
Métodos De Síntesis
The synthesis of 3-Methyl-1-(4-methyl-1,4-diazepan-1-yl)butan-1-oneACA involves the reaction of 4-methyl-1,4-diazepan-1-amine with 3-methylbutan-1-one in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
3-Methyl-1-(4-methyl-1,4-diazepan-1-yl)butan-1-oneACA has been used in scientific research to investigate its potential therapeutic applications. Studies have shown that this compound has potent analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain and inflammation.
Propiedades
IUPAC Name |
3-methyl-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-10(2)9-11(14)13-6-4-5-12(3)7-8-13/h10H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSULAVARKJADIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCCN(CC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate](/img/structure/B7460329.png)

![N-[(3-ethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine](/img/structure/B7460345.png)
![N-[4-(aminomethyl)phenyl]-2-imidazol-1-ylacetamide](/img/structure/B7460353.png)
![N-[(4-fluorophenyl)methyl]isoquinoline-5-sulfonamide](/img/structure/B7460358.png)
![[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone](/img/structure/B7460371.png)





![3-[(4-Chlorobenzyl)amino]-2-methylbenzoic acid](/img/structure/B7460395.png)
![2-Chloro-5-[(3,4-dimethoxyphenyl)methylamino]benzoic acid](/img/structure/B7460411.png)
